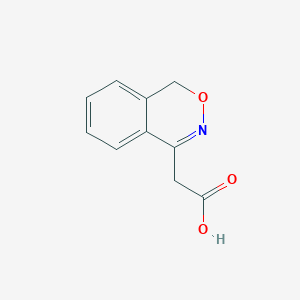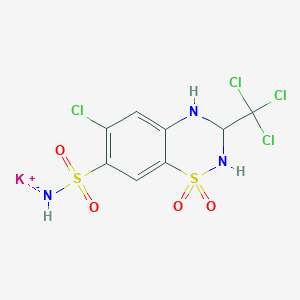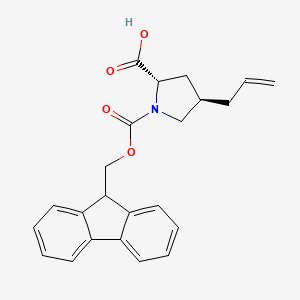
N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-metilpirazolidin-3-il)-2-fenilquinazolin-4-amina es un compuesto orgánico sintético que pertenece a la clase de derivados de quinazolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(5-metilpirazolidin-3-il)-2-fenilquinazolin-4-amina generalmente implica reacciones orgánicas de varios pasos. Una posible ruta sintética podría incluir los siguientes pasos:
Formación del núcleo de quinazolina: Comenzando con un derivado de anilina adecuado, el núcleo de quinazolina se puede construir mediante reacciones de ciclización.
Introducción del grupo fenilo: El grupo fenilo se puede introducir mediante sustitución aromática electrofílica u otros métodos adecuados.
Adición de la porción pirazolidina: El anillo de pirazolidina se puede sintetizar por separado y luego unirse al núcleo de quinazolina mediante sustitución nucleofílica u otras reacciones de acoplamiento.
Metilación: El paso final implica la metilación del anillo de pirazolidina para obtener el compuesto deseado.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos generalmente implican optimizar las condiciones de reacción para lograr altos rendimientos y pureza. Esto puede incluir el uso de catalizadores, temperaturas y presiones controladas, así como técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(5-metilpirazolidin-3-il)-2-fenilquinazolin-4-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados de quinazolina.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al núcleo de quinazolina.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de N-quinazolina, mientras que las reacciones de sustitución pueden producir diversos derivados de quinazolina sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(5-metilpirazolidin-3-il)-2-fenilquinazolin-4-amina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en los procesos biológicos. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a diversas respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de quinazolina: Compuestos como gefitinib y erlotinib, que se utilizan como agentes anticancerígenos.
Derivados de pirazolidina: Compuestos con anillos de pirazolidina similares, que pueden tener diferentes actividades biológicas.
Singularidad
N-(5-metilpirazolidin-3-il)-2-fenilquinazolin-4-amina es único debido a su combinación específica del núcleo de quinazolina y el anillo de pirazolidina. Esta estructura única puede conferir distintas actividades biológicas y propiedades químicas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C18H19N5 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-(5-methylpyrazolidin-3-yl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C18H19N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-10,12,16,22-23H,11H2,1H3,(H,19,20,21) |
Clave InChI |
ZVVBNZIMXZNRQN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)

![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)

![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)

![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)

![[2-Hydroxy-5-(5-hydroxy-3,4-disulfooxyoxan-2-yl)oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B12295163.png)

